![molecular formula C13H19FN2O3S B5230113 N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5230113.png)
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFMS, is a small molecule drug that has shown potential in scientific research applications. DFMS is a glycine transporter 1 (GlyT1) inhibitor and has been found to have biochemical and physiological effects on the central nervous system.
Wirkmechanismus
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting the reuptake of glycine, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, leading to increased activation of the NMDA receptor. This increased activation of the NMDA receptor has been linked to the antidepressant and antipsychotic effects of GlyT1 inhibitors like N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Biochemical and Physiological Effects
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a number of biochemical and physiological effects on the central nervous system. In addition to its effects on the NMDA receptor, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and antipsychotic effects. N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to increase the levels of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a number of advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it a useful tool for studying the central nervous system. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a relatively low toxicity, making it a safe drug to use in lab experiments. However, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the potential use of N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of mood disorders such as depression and anxiety. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may have potential in the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to better understand the mechanism of action of N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and its effects on the central nervous system. Finally, the development of more potent and selective GlyT1 inhibitors may lead to the development of more effective treatments for a variety of neurological disorders.
Synthesemethoden
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process. The first step involves the protection of glycine with a tert-butyloxycarbonyl (Boc) group. The protected glycine is then reacted with diethylamine to form N~1~,N~1~-diethyl-N~2~-Boc-glycinamide. The Boc group is then removed, and the resulting compound is reacted with 4-fluoroaniline to produce N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)glycinamide. Finally, the methylsulfonyl group is added to the amine group to produce N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential in scientific research applications, particularly in the field of neuroscience. GlyT1 inhibitors like N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide have been shown to have antidepressant and antipsychotic effects, making them a potential treatment for mood disorders. N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to have anxiolytic effects and may be useful in treating anxiety disorders. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and may have potential in treating cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-4-15(5-2)13(17)10-16(20(3,18)19)12-8-6-11(14)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQGVSVWUBJRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.